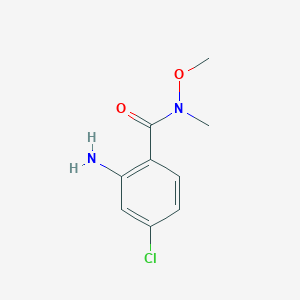

2-amino-4-chloro-N-methoxy-N-methylBenzamide

Overview

Description

2-amino-4-chloro-N-methoxy-N-methylBenzamide is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of an amino group, a chloro substituent, and methoxy and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-methoxy-N-methylBenzamide typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 2-amino-4-chloroaniline is acylated with methoxyacetyl chloride in the presence of a base like pyridine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The chloro substituent can be reduced to a hydrogen atom using strong reducing agents.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-amino-4-chloro-N-methoxy-N-methylBenzamide serves as a versatile building block for developing more complex molecules. Its functional groups allow for diverse chemical modifications that are valuable in creating new materials and catalysts.

Biology

The compound is investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets such as enzymes and receptors, which could lead to the development of novel therapeutic agents.

Medicine

Research indicates that derivatives of this compound may possess significant medicinal properties:

- Antimicrobial Activity: Studies have shown that modifications can enhance its efficacy against various pathogens.

- Anti-inflammatory Properties: The compound has demonstrated potential in modulating inflammatory pathways.

- Anticancer Potential: Certain derivatives exhibit the ability to inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Studies

-

Antimalarial Activity:

Research focused on optimizing compounds similar to this compound for antimalarial therapies showed promising results against Plasmodium falciparum by targeting PfATP4, a validated drug target . -

Enzyme Inhibition Studies:

Interaction studies revealed that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at modulating enzyme functions . -

Structure-Activity Relationship (SAR):

Research on SAR highlighted how small changes in substituents significantly impact biological activity. For instance, introducing different halogens or alkyl groups altered enzyme inhibition potency dramatically .

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-methoxy-N-methylBenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-amino-4-chloro-N-methylBenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

2-amino-4-chloro-N-methoxyBenzamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

2-amino-4-chloroBenzamide: Lacks both the methoxy and methyl groups, making it less versatile in chemical modifications.

Uniqueness

2-amino-4-chloro-N-methoxy-N-methylBenzamide is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups allow for a broader range of chemical modifications and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Amino-4-chloro-N-methoxy-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide framework with several functional groups:

- Amino group : Contributes to hydrogen bonding and interaction with biological targets.

- Chloro substituent : Enhances reactivity and potential interactions with enzymes.

- Methoxy and methyl groups : Affect lipophilicity and membrane permeability.

The molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of approximately 214.65 g/mol .

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites, preventing substrate access, and inhibiting enzymatic activity. This characteristic suggests potential applications in pharmacology, particularly in drug development aimed at modulating enzyme functions .

- Target Interactions : The amino and chloro groups can form hydrogen bonds and electrostatic interactions with active sites. The methoxy and methyl groups influence the compound’s lipophilicity, enhancing its ability to permeate cell membranes .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies suggest that modifications in the structure can enhance activity against specific pathogens .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways .

- Anticancer Potential : Research indicates that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimalarial Activity : A study focused on optimizing compounds related to this structure for antimalarial therapies demonstrated that modifications could improve efficacy against Plasmodium falciparum by targeting PfATP4, a validated drug target .

- Inhibition Studies : Interaction studies revealed that the compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

- Structure-Activity Relationship (SAR) : Research on SAR highlighted how small changes in substituents significantly impact biological activity. For instance, introducing different halogens or alkyl groups altered enzyme inhibition potency dramatically .

Comparative Analysis of Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-amino-2-chloro-N-methoxy-N-methylbenzamide | Contains a methoxy group instead of hydrogen | Varies based on substitutions |

| 2-amino-4-chloro-N-methylbenzamide | Different positioning of amino and chloro groups | Potentially lower activity |

| 4-amino-2-fluoro-N-methylbenzamide | Fluoro group replacing chloro | Different interaction profile |

| 2-amino-6-chloro-N-methoxy-N-methylbenzamide | Different chloro positioning | Varies based on structural arrangement |

Properties

IUPAC Name |

2-amino-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVTYHUNDJEMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623638 | |

| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214971-18-3 | |

| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.